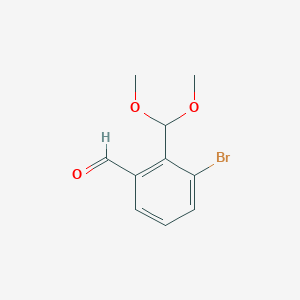

3-Bromo-2-(dimethoxymethyl)benzaldehyde

Description

Strategic Significance and Contextualization within Halogenated Benzaldehyde (B42025) Chemistry

Halogenated benzaldehydes are a well-established class of intermediates in organic synthesis, prized for the versatility of the halogen "handle" in transition metal-catalyzed cross-coupling reactions. The bromine atom in 3-Bromo-2-(dimethoxymethyl)benzaldehyde is strategically positioned for a variety of such transformations, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are foundational in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of pharmaceutical agents, agrochemicals, and advanced materials.

The presence of the ortho-dimethoxymethyl group significantly influences the reactivity of the aromatic ring. This bulky group can exert steric effects that direct incoming reagents to other positions. Furthermore, the acetal (B89532) functionality serves as a protected form of the highly reactive aldehyde group. This protection is critical, as it allows for transformations to be carried out at the bromide position without interference from the aldehyde. The aldehyde can then be deprotected under acidic conditions at a later synthetic stage to participate in a host of other reactions.

Role as a Versatile Synthetic Building Block for Advanced Molecular Architectures

The true power of this compound lies in its capacity to act as a linchpin in the assembly of intricate molecular frameworks. The sequential reactivity of its functional groups allows for a modular approach to synthesis. For instance, the bromo group can first be utilized in a palladium-catalyzed cross-coupling reaction to introduce a new aryl, alkyl, or alkynyl substituent. Following this, the acetal can be hydrolyzed to unveil the aldehyde, which can then undergo reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to further elaborate the molecular structure.

This step-wise approach is instrumental in the synthesis of complex polycyclic and heterocyclic systems. The ortho-relationship of the protected aldehyde and the bromo-substituent is particularly advantageous for the construction of fused ring systems. For example, after a cross-coupling reaction, the newly introduced group and the deprotected aldehyde can be induced to react with each other, leading to the formation of a new ring fused to the original benzene (B151609) ring. This strategy has been employed in the synthesis of various natural products and their analogues.

Overview of Key Transformations Facilitated by the Compound's Functional Groups

The synthetic utility of this compound is best understood by examining the key transformations associated with each of its functional groups.

Transformations involving the Bromo Group:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes. wikipedia.org

Sonogashashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to generate aryl alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines. wikipedia.org

Lithium-Halogen Exchange: Treatment with organolithium reagents to generate an aryllithium species, which can then react with various electrophiles.

Transformations involving the Dimethoxymethyl Acetal Group:

Deprotection: Hydrolysis under acidic conditions to regenerate the parent aldehyde. This is a crucial step that unmasks the reactivity of the formyl group for subsequent transformations.

Transformations involving the (Deprotected) Aldehyde Group:

Nucleophilic Addition: Reaction with Grignard reagents, organolithium reagents, or other nucleophiles to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

Condensation Reactions: Participation in aldol or Knoevenagel condensations to form α,β-unsaturated carbonyl compounds.

Oxidation: Conversion to a carboxylic acid using various oxidizing agents.

Reduction: Conversion to a primary alcohol using reducing agents like sodium borohydride (B1222165).

The strategic combination of these reactions, enabled by the unique trifunctional nature of this compound, provides a powerful and versatile platform for the efficient synthesis of a diverse range of complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(dimethoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-10(14-2)9-7(6-12)4-3-5-8(9)11/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLKBYLXXZAXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CC=C1Br)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Dimethoxymethyl Benzaldehyde

De Novo Synthetic Routes and Multi-Step Approaches from Simpler Precursors

The construction of 3-Bromo-2-(dimethoxymethyl)benzaldehyde from basic starting materials requires a synthetic plan that sequentially or convergently introduces the required substituents. The order of these steps is critical to ensure the correct 1,2,3-substitution pattern.

A common strategy in the synthesis of brominated benzaldehydes involves electrophilic aromatic substitution. The aldehyde group is a meta-directing deactivator; therefore, direct bromination of benzaldehyde (B42025) can be used to produce 3-bromobenzaldehyde (B42254), a potential precursor. umass.edu This reaction is typically carried out by treating benzaldehyde with bromine chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.com The use of bromine with aluminum chloride in a solvent such as 1,2-dichloroethane (B1671644) is an established method for preparing 3-bromobenzaldehyde. google.com

Alternative brominating agents such as N-bromosuccinimide (NBS) are also highly effective for regioselective electrophilic aromatic brominations, often providing cleaner reactions and avoiding the harsh conditions associated with molecular bromine and strong Lewis acids. nih.gov The choice of brominating agent and reaction conditions can be optimized to maximize the yield of the desired meta-bromo isomer. google.comnih.gov

Table 1: Reagents for Electrophilic Aromatic Bromination

| Reagent System | Catalyst/Conditions | Typical Substrate | Reference |

|---|---|---|---|

| Bromine (Br₂) | Aluminum Chloride (AlCl₃) | Benzaldehyde | google.com |

| Bromine Chloride (BrCl) | Aluminum Chloride (AlCl₃) | Benzaldehyde | google.com |

To prevent the aldehyde group from undergoing unwanted side reactions in subsequent synthetic steps, it is often protected as an acetal (B89532). The dimethoxymethyl acetal is formed by reacting a benzaldehyde derivative with methanol (B129727), typically under acidic catalysis. This reaction is reversible, and the removal of water is necessary to drive the equilibrium toward the acetal product. google.com

For instance, 3-bromobenzaldehyde can be converted to 3-bromo-1-(dimethoxymethyl)benzene. This transformation protects the aldehyde functionality, which can be easily deprotected later by acid-catalyzed hydrolysis. The resulting acetal is more stable to bases and certain organometallic reagents that would otherwise react with the aldehyde. nih.govsigmaaldrich.com

In some synthetic pathways, it is more advantageous to introduce the aldehyde group onto an already substituted aromatic ring. This can be achieved through a formylation reaction. A widely used method is the reaction of an organolithium or Grignard reagent with a formylating agent like N,N-dimethylformamide (DMF). semanticscholar.org

For example, a precursor such as 1,2-dibromobenzene (B107964) could undergo a lithium-halogen exchange, preferentially at the 2-position, followed by quenching with DMF to yield 2-bromobenzaldehyde (B122850). semanticscholar.org Another approach involves the formylation of o-bromophenol to create 3-bromo-2-hydroxybenzaldehyde, which can then be further modified. google.com Once the aldehyde group is introduced, it is typically protected as a dimethyl acetal in a subsequent step to facilitate further functionalization of the aromatic ring without interference from the reactive formyl group.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on an aromatic ring. nih.gov In this approach, a functional group, known as a directed metalation group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic carbon center that can react with an electrophile. researchgate.net

The dimethoxymethyl acetal group can serve as a DMG. A plausible synthetic route could start with 2-bromobenzaldehyde, which is first protected to form 2-bromo-1-(dimethoxymethyl)benzene. Treatment of this compound with a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) could direct metalation to the C3 position. Quenching the resulting ortho-lithiated species with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, would install the bromine atom at the desired position to yield the final product.

Alternatively, a lithium-halogen exchange can be employed. A procedure starting with an ortho-bromo acetal and reacting it with n-BuLi at low temperatures (e.g., -78 °C) generates a lithiated species at the ortho position, which can then be trapped with an electrophile. rsc.org This highlights the utility of ortho-metalation and halogen-metal exchange reactions in constructing highly substituted aromatic systems with precise regiochemical control. researchgate.netrsc.org

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it This involves considerations such as atom economy, use of safer solvents and reagents, and energy efficiency.

A significant advancement in the synthesis of acetals, a key step in preparing the target molecule, aligns with green chemistry principles. A patented process describes the synthesis of 3-bromobenzaldehyde acetal from 3-bromobenzaldehyde and a glycol without the use of a solvent. google.com In this method, the reaction is driven to completion by using a vacuum to remove the water generated during the condensation reaction. google.com

This solvent-free approach offers several advantages over traditional methods that use solvents like toluene (B28343) for azeotropic water removal:

Waste Reduction : Eliminates the need for organic solvents, thereby preventing solvent waste. google.com

Energy Efficiency : Reduces energy consumption by approximately 70% and shortens the reaction time from 12-16 hours to just 3-4 hours. google.com

Process Simplification : The process is easier to control, and the catalyst can be added directly without specialized equipment. google.com

Product Quality : The resulting product has high quality with fewer impurities, which is beneficial for subsequent reactions. google.com

The adoption of such solvent-free conditions or the use of environmentally benign alternatives like deep eutectic solvents (DES) represents a key strategy in optimizing synthetic routes to be more sustainable and cost-effective. google.comresearchgate.net

Catalytic Methods for Enhanced Efficiency and Reduced Waste

Modern synthetic strategies for preparing this compound and its precursors increasingly rely on catalytic methods to improve sustainability and operational efficiency. These methods offer advantages over stoichiometric reagents by reducing waste, lowering energy consumption, and often providing higher selectivity.

One key step in the synthesis is the bromination of an aromatic precursor. Catalytic approaches to bromination can circumvent the use of hazardous elemental bromine. For instance, an in situ generation of the brominating agent using an oxidizing agent like potassium bromate (B103136) (KBrO3) in the presence of a bromide source offers a safer and more controlled reaction. sunankalijaga.org This method, typically carried out in an acidic medium such as acetic acid with the addition of hydrobromic acid, allows for the electrophilic aromatic substitution to proceed efficiently. sunankalijaga.org Another catalytic approach involves the use of copper catalysts, such as cupric bromide, in the bromination of aldehydes. google.com

The introduction of the formyl group can also be achieved through catalytic means. Palladium-catalyzed formylation of an appropriate aryl bromide precursor using syngas (a mixture of carbon monoxide and hydrogen) is a powerful method for installing an aldehyde functionality. liverpool.ac.uk This process, while requiring specialized equipment to handle the gaseous reagents under pressure, is a prime example of efficient, atom-economical catalysis.

The final step in the synthesis of the target compound involves the protection of the aldehyde as a dimethyl acetal. This is typically an acid-catalyzed reaction. While traditional methods may use stoichiometric amounts of strong acids, catalytic amounts of acids like p-toluenesulfonic acid or acidic dimethyl compounds are effective and generate less waste. google.com The use of solid acid catalysts is also an area of interest for simplifying purification and catalyst recovery.

| Catalytic Step | Catalyst | Reagents | Advantages |

| Bromination | Potassium Bromate (KBrO3) | Veratraldehyde, HBr, Acetic Acid | In-situ generation of bromine, enhanced safety. sunankalijaga.org |

| Bromination | Copper Catalyst (e.g., CuBr2) | Paraldehyde, Ethanol | Catalytic use of metal, specific reaction conditions. google.com |

| Formylation | Palladium Complex | Aryl Bromide, CO, H2 | High atom economy, direct route to aldehydes. liverpool.ac.uk |

| Acetalization | p-Toluenesulfonic Acid | 3-Bromobenzaldehyde, Ethylene Glycol | Catalytic, avoids stoichiometric strong acids. google.com |

Optimization of Reaction Conditions for Yield and Selectivity Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. This involves a systematic study of how variables such as temperature, pressure, and stoichiometry affect the reaction outcome.

The efficiency of each synthetic step is highly dependent on the chosen reaction conditions.

For bromination reactions , temperature control is critical to prevent over-bromination and the formation of side products. In the case of in-situ bromine generation with KBrO3, the reaction is typically initiated at room temperature with controlled addition of hydrobromic acid to manage the exotherm. sunankalijaga.org Copper-catalyzed brominations may require sub-zero temperatures (e.g., below 0°C) to ensure selectivity. google.com

In palladium-catalyzed formylation , both temperature and pressure are key parameters. These reactions are often conducted at elevated temperatures (e.g., 100°C) and pressures (e.g., 5 bar of CO/H2) to ensure efficient catalytic turnover. liverpool.ac.uk The stoichiometry of the catalyst, ligand, and base must be carefully controlled to maintain catalyst stability and activity.

The acetalization step is often driven to completion by removing the water formed during the reaction. This can be achieved by azeotropic distillation or, as described in some processes, by applying a vacuum. google.com The reaction temperature for acetalization is typically elevated (e.g., 100-130°C) to facilitate the reaction and water removal. google.com The stoichiometry of the alcohol (in this case, methanol or a methanol equivalent) is usually in excess to drive the equilibrium towards the product.

A summary of typical reaction conditions that can be adapted for the synthesis of this compound is presented below:

| Reaction Step | Temperature | Pressure | Key Stoichiometric Considerations |

| Catalytic Bromination | Room Temperature to < 0°C | Atmospheric | Controlled addition of reagents to manage exothermicity. sunankalijaga.orggoogle.com |

| Palladium-Catalyzed Formylation | ~100°C | ~5 bar | Catalyst loading, ligand-to-metal ratio, and base equivalents. liverpool.ac.uk |

| Acetalization | 100-130°C | Vacuum (0.06–0.095 MPa) | Excess of alcohol/glycol, catalytic amount of acid. google.com |

The final purity of this compound is determined by the effectiveness of the purification methods employed after the synthesis. Common techniques for the purification of this and structurally related compounds include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as hexane (B92381) and ethyl acetate, is often effective. chemicalbook.comrsc.org

Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. This may involve dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals, which can then be isolated by filtration and washed with a cold, non-polar solvent like hexanes. researchgate.net

Distillation: For liquid products, distillation under reduced pressure can be used to separate compounds based on their boiling points. This is particularly useful for removing lower-boiling impurities or residual solvents.

Aqueous Work-up: After the reaction, a standard work-up procedure often involves washing the organic layer with water, a basic solution (like sodium bicarbonate) to neutralize any acid, and brine to remove bulk water. The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) before the solvent is removed. chemicalbook.com

Yields are typically reported as a percentage of the theoretical maximum based on the limiting reagent. It is important to specify whether the reported yield is for the crude product or for the purified material. For example, a yield might be reported as "X% as a colorless oil after purification by column chromatography." In some cases, if the crude product is of sufficient purity for the next step, it may be used without further purification, and this should be noted in the reporting. chemicalbook.com

Reactions Involving the Aromatic Bromine Atom

The bromine substituent on the aromatic ring is a primary site for synthetic modification, enabling the introduction of a wide array of substituents through reactions that replace the halogen.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the carbon-bromine bond. These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck and Sonogashira reactions), and concluding with reductive elimination to yield the product and regenerate the catalyst. The acetal group is generally stable under these conditions, protecting the aldehyde functionality.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov While specific studies on this compound are not extensively documented, the reactivity of analogous ortho-bromoanilines and other aryl bromides suggests its viability in such transformations. rsc.org The reaction typically employs a palladium catalyst and a base to couple the aryl bromide with a boronic acid or ester. nih.gov The reaction is tolerant of a wide variety of functional groups, and the acetal protecting the aldehyde in the target molecule is expected to be stable under typical Suzuki-Miyaura conditions.

No specific experimental data was found for the Suzuki-Miyaura coupling of this compound. The following table is illustrative of typical conditions used for related substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromoaniline derivative | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Moderate to High |

| 2-Bromobenzaldehyde | Alkylboronic ester | CataXCium A Pd G3 | K₃PO₄ | Toluene | Good to Excellent |

Sonogashira Coupling Studies with Terminal Alkynes

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This reaction is a cornerstone for the synthesis of aryl alkynes. Given the functional group tolerance of the Sonogashira reaction, this compound is expected to be a suitable substrate for coupling with various terminal alkynes. The reaction would yield 2-(dimethoxymethyl)-3-(alkynyl)benzaldehydes, which are versatile intermediates.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides| Aryl Bromide | Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |

| 4-Bromobenzaldehyde (B125591) | 1-Heptyne | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | Good |

Heck Coupling and Related Arylation Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction typically requires a palladium catalyst and a base. For a substrate like this compound, a Heck reaction with an alkene such as acrolein diethyl acetal would lead to the formation of a cinnamaldehyde (B126680) derivative after hydrolysis of the acetals. organic-chemistry.org The reaction is known to be sensitive to steric hindrance, and the ortho-substituents on the target molecule might influence the reaction efficiency.

Studies on analogous compounds like 4-bromobenzaldehyde have shown successful Heck coupling with n-butyl acrylate. researchgate.net The reaction of aryl bromides with acrolein diethyl acetal, catalyzed by palladium acetate, provides an efficient route to cinnamaldehydes. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl bromides. It is anticipated that this compound could undergo Buchwald-Hartwig amination with various primary and secondary amines, yielding 3-amino-2-(dimethoxymethyl)benzaldehyde derivatives. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.orgnih.gov

Halogen-Metal Exchange Reactions (e.g., Lithiation, Grignard Formation)

Halogen-metal exchange reactions provide an alternative pathway to functionalize the aryl bromide. nih.gov These reactions involve the replacement of the bromine atom with a more electropositive metal, such as lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then react with a variety of electrophiles.

For this compound, treatment with an organolithium reagent like n-butyllithium at low temperatures would be expected to result in a bromine-lithium exchange, forming 2-(dimethoxymethyl)-3-lithiobenzaldehyde. This aryllithium species could then be trapped with electrophiles such as carbon dioxide (to form a carboxylic acid), aldehydes, or ketones.

Similarly, the formation of a Grignard reagent is a plausible transformation. Reaction with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF), would yield the corresponding organomagnesium bromide. rsc.org While the direct formation of Grignard reagents from some aryl bromides can be challenging, the use of activated magnesium or specific reaction conditions can facilitate this process. chemicalbook.com The resulting Grignard reagent, 2-(dimethoxymethyl)-3-(bromomagnesio)benzaldehyde, would be a potent nucleophile for reactions with various electrophiles. For instance, reaction with dimethylformamide (DMF) followed by an acidic workup would introduce a formyl group. walisongo.ac.id

Specific experimental data for halogen-metal exchange reactions of this compound is scarce. The following table provides illustrative examples based on analogous bromobenzaldehyde acetals.

Table 3: Illustrative Halogen-Metal Exchange Reactions on Bromoaryl Acetals| Substrate | Reagent | Intermediate | Electrophile | Product |

|---|---|---|---|---|

| 4-Bromobenzaldehyde dimethyl acetal | Mg, THF | 4-(Dimethoxymethyl)phenylmagnesium bromide | DMF | 4-(Dimethoxymethyl)benzaldehyde |

| 2-Bromobenzaldehyde diethyl acetal | n-BuLi, THF, -78°C | 2-(Diethylacetal)phenyllithium | CO₂ | 2-(Diethylacetal)benzoic acid |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom on the aromatic ring. The success of this reaction is contingent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). The adjacent dimethoxymethyl group, which is electronically similar to an aldehyde, exerts an electron-withdrawing effect, thereby activating the C-Br bond toward nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ortho-acetal group is crucial for stabilizing this intermediate. In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

Common nucleophiles used in SNAr reactions with similar aryl bromides include alkoxides, thiolates, and amines. The reaction conditions typically require a strong nucleophile and may be facilitated by heat or the use of a polar aprotic solvent.

| Nucleophile (Nu⁻) | Reagents and Conditions | Expected Product |

| Methoxide (CH₃O⁻) | Sodium methoxide, DMF, heat | 2-(Dimethoxymethyl)-3-methoxybenzaldehyde |

| Thiophenoxide (PhS⁻) | Sodium thiophenoxide, DMSO, heat | 2-(Dimethoxymethyl)-3-(phenylthio)benzaldehyde |

| Diethylamine (Et₂NH) | Diethylamine, Pd catalyst, heat (Buchwald-Hartwig) | N,N-Diethyl-2-(dimethoxymethyl)aniline |

This table presents plausible SNAr reactions based on established principles of reactivity for activated aryl halides. Specific experimental data for this compound may vary.

Transformations of the Dimethoxymethyl Acetal Moiety

The dimethoxymethyl acetal functions as a protecting group for the aldehyde. This protection strategy is fundamental to the synthetic utility of the molecule, allowing for reactions at other sites without interference from the highly reactive aldehyde group.

The acetal can be selectively removed to regenerate the parent aldehyde, 3-bromo-2-formylbenzaldehyde. This deprotection is typically achieved through hydrolysis under acidic conditions. The reaction involves protonation of one of the acetal oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which further breaks down to release the aldehyde and a second molecule of methanol.

The kinetics of the hydrolysis of benzaldehyde dimethyl acetal have been studied, indicating the reaction is reversible and can be catalyzed by heterogeneous acid catalysts like Amberlite IR-120. epa.gov The process is generally high-yielding and clean, making it an effective deprotection strategy. google.comgoogle.com

| Acid Catalyst | Solvent | Conditions | Product |

| Hydrochloric acid (aq.) | Acetone or THF | Room Temperature | 3-Bromo-2-formylbenzaldehyde |

| p-Toluenesulfonic acid | Acetone/Water | Reflux | 3-Bromo-2-formylbenzaldehyde |

| Amberlite IR-120 | Dioxane/Water | 25-55 °C | 3-Bromo-2-formylbenzaldehyde epa.gov |

This table illustrates typical conditions for the acidic hydrolysis of benzaldehyde acetals.

Once deprotected, the regenerated 2-formyl group of 3-bromo-2-formylbenzaldehyde can undergo a wide array of classic aldehyde transformations. This allows for the introduction of diverse functionalities at this position.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-bromo-2-carboxybenzoic acid) using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: Selective reduction of the aldehyde to a primary alcohol ( (3-bromo-2-(hydroxymethyl)phenyl)methanol) can be achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) can form the corresponding secondary or tertiary amine.

Wittig Reaction: The aldehyde can be converted to an alkene by reaction with a phosphonium (B103445) ylide (Wittig reagent). The geometry of the resulting alkene depends on the nature of the ylide used.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) yields secondary alcohols.

The dimethoxymethyl acetal is robust and stable under neutral, basic, and nucleophilic conditions. It does not react with many common reagents, which is the cornerstone of its utility as a protecting group.

Stability to Bases: Acetals are inert to strong bases such as sodium hydroxide (B78521) and alkoxides.

Stability to Organometallics: They are stable in the presence of highly nucleophilic organometallic reagents, including Grignard and organolithium reagents. This allows for selective reactions, such as lithium-halogen exchange at the C-Br bond, while the aldehyde functionality remains masked.

Stability to Hydride Reductants: The acetal group is unaffected by hydride reducing agents like LiAlH₄ and NaBH₄.

This chemo-selectivity enables multi-step syntheses where reactions are directed away from the aldehyde position. For instance, a Grignard reagent could be used to perform a substitution reaction elsewhere in a molecule without affecting the protected aldehyde.

Reactions Involving the Benzaldehyde Ring (Direct Functionalization)

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the bromo group at C-3 and the dimethoxymethyl group at C-2.

Directing Effects:

Bromo Group (C-3): Halogens are deactivating but ortho, para-directing due to a combination of inductive withdrawal and resonance donation. It directs incoming electrophiles to positions C-2, C-4, and C-6.

Dimethoxymethyl Group (C-2): The acetal, like the aldehyde it protects, is an electron-withdrawing and deactivating group. It acts as a meta-director, guiding electrophiles to positions C-4 and C-6.

Both substituents deactivate the ring, making harsh reaction conditions necessary for further substitution. uci.edu However, their directing effects are convergent; both the bromo and the acetal groups direct incoming electrophiles to the C-4 and C-6 positions. This reinforcement leads to a high degree of regioselectivity in reactions like nitration or further halogenation. The first step of the reaction is the rate-determining formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by a rapid deprotonation to restore aromaticity. libretexts.org

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-2-(dimethoxymethyl)-4-nitrobenzaldehyde and/or 5-Bromo-6-(dimethoxymethyl)-2-nitrobenzaldehyde |

| Further Bromination | Br₂, FeBr₃ | 3,4-Dibromo-2-(dimethoxymethyl)benzaldehyde and/or 3,6-Dibromo-2-(dimethoxymethyl)benzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 2-Bromo-6-(dimethoxymethyl)benzaldehyde-4-sulfonic acid |

This table outlines potential electrophilic aromatic substitution reactions and their predicted regiochemical outcomes based on substituent directing effects.

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Dimethoxymethyl Benzaldehyde

Oxidative and Reductive Transformations of the Aromatic System

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the oxidative and reductive transformations of the aromatic system of 3-bromo-2-(dimethoxymethyl)benzaldehyde. Research has predominantly focused on the reactivity of the aldehyde and acetal (B89532) functional groups, with the stability of the substituted benzene (B151609) ring being a key feature for its use as a synthetic intermediate. However, based on established principles of aromatic chemistry, a theoretical consideration of potential transformations can be discussed.

Reductive transformations of substituted aromatic rings are typically achieved through methods such as catalytic hydrogenation or dissolving metal reductions, like the Birch reduction. Catalytic hydrogenation of a benzene ring requires forcing conditions, including high pressures of hydrogen gas and potent catalysts (e.g., rhodium, ruthenium, or platinum). numberanalytics.comresearchgate.net For this compound, such a reaction would be expected to reduce the aromatic ring to a substituted cyclohexane. However, this process would likely compete with the reduction of the aldehyde group and potential hydrogenolysis of the carbon-bromine bond. beilstein-journals.org

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, reduces the aromatic ring to a 1,4-cyclohexadiene. wikipedia.orgbyjus.com The regiochemical outcome of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring. organic-chemistry.org Electron-donating groups and electron-withdrawing groups direct the reduction differently. youtube.com In the case of this compound, the bromo group (electron-withdrawing by induction, electron-donating by resonance), the dimethoxymethyl group (electron-donating), and the aldehyde group (electron-withdrawing) would collectively influence the reaction's feasibility and the structure of the resulting diene. libretexts.org However, the highly reactive nature of the aldehyde group towards the reaction conditions would likely lead to side reactions, complicating the transformation.

Oxidative transformations that lead to the degradation of the aromatic ring are generally harsh and non-selective. libretexts.org Strong oxidizing agents like hot, acidic potassium permanganate (B83412) can oxidize alkyl side chains on a benzene ring down to a carboxylic acid. msu.edu For this compound, which lacks an alkyl side chain, such conditions would likely lead to the oxidation of the aldehyde group and potentially complex, non-specific degradation of the aromatic ring itself. More controlled oxidative processes involving radicals can lead to ring cleavage, but these are complex reactions that yield a multitude of products. nih.gov

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Dimethoxymethyl Benzaldehyde

Kinetic Studies of Key Transformation Steps and Rate-Determining Factors

No available data on the kinetics of reactions involving this compound.

Elucidation of Reaction Pathways and Identification of Intermediates

No published studies detailing the reaction pathways or identifying intermediates for transformations of this compound.

Influence of Catalysts, Ligands, and Solvents on Reaction Mechanisms

No research found on how different catalysts, ligands, or solvents affect the reaction mechanisms of this compound.

Stereochemical Considerations in Asymmetric Transformations

No literature available on the stereochemistry of asymmetric reactions involving this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Bromo 2 Dimethoxymethyl Benzaldehyde and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Bromo-2-(dimethoxymethyl)benzaldehyde would exhibit characteristic absorption bands confirming its key structural features.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1690–1715 cm⁻¹. The presence of the acetal (B89532) group would be confirmed by multiple strong C-O stretching bands, typically found in the 1050–1150 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aldehydic C-H stretch would appear as two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450–1600 cm⁻¹ region. The C-Br stretch typically appears at lower wavenumbers, often in the 500–650 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 |

| C-H Stretch (Aldehyde) | (O=)C-H | 2720 - 2850 (two bands) |

| C-H Stretch (Aliphatic) | O-CH₃ | 2950 - 3000 |

| C=O Stretch (Aldehyde) | Ar-CHO | 1690 - 1715 |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 |

| C-O Stretch (Acetal) | C-O-C | 1050 - 1150 (multiple strong bands) |

| C-Br Stretch | Ar-Br | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₁BrO₃. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance (50.69% and 49.31%, respectively), the molecular ion in the mass spectrum will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity. libretexts.org The predicted molecular weight for the ⁷⁹Br isotope is approximately 258 g/mol , and for the ⁸¹Br isotope, it is 260 g/mol .

The fragmentation of aromatic aldehydes often involves the loss of a hydrogen radical (M-1) or the formyl radical (M-29). miamioh.edudocbrown.info For this specific molecule, characteristic fragmentation pathways would also involve the dimethoxymethyl group. Plausible fragmentation includes:

Loss of a methoxy (B1213986) radical (·OCH₃) to give an ion at m/z 227/229.

Loss of the entire dimethoxymethyl group to form a 3-bromo-benzaldehyde cation radical.

Cleavage of the bromine atom (M-79/81).

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental composition of the molecular ion and its fragments. For C₁₀H₁₁⁷⁹BrO₃, the calculated exact mass is 257.9946 Da. An HRMS measurement confirming this value would provide unambiguous validation of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For this compound and its derivatives, LC-MS is an invaluable tool for several applications. nih.govacs.org It can be used to monitor the progress of a chemical reaction by separating the starting materials, intermediates, and final product, providing their molecular weights for confirmation. Furthermore, LC-MS is essential for assessing the purity of the final compound and for identifying any potential byproducts or impurities. In complex mixtures, LC-MS/MS can be employed to isolate a parent ion of interest and induce fragmentation, providing structural information for identification even at very low concentrations. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of molecules. While crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 3-Bromo-2-hydroxybenzaldehyde, can provide significant insights into the expected solid-state conformation and packing of its derivatives.

Crystallographic Analysis of 3-Bromo-2-hydroxybenzaldehyde

A study of 3-Bromo-2-hydroxybenzaldehyde, a derivative of the target compound, reveals key structural features that are likely to be influential in the solid-state arrangement of similar molecules. The crystallographic data for this compound, as determined by SCXRD, provides a foundational understanding of the interplay of substituents on the benzaldehyde (B42025) scaffold.

The molecule of 3-Bromo-2-hydroxybenzaldehyde is nearly planar, with a root mean square deviation from the plane for all non-hydrogen atoms of 0.0271 Å. nih.gov A significant feature of its structure is the presence of an intramolecular O—H⋯O hydrogen bond between the phenolic hydrogen and the aldehyde oxygen atom. nih.gov This interaction contributes to the planarity of the molecule and is a dominant feature in its solid-state conformation.

The crystal packing of 3-Bromo-2-hydroxybenzaldehyde is directed by a combination of weak intermolecular C—H⋯Br interactions and π-stacking between adjacent molecules. nih.gov The π-stacking interactions are characterized by a centroid-to-centroid distance of 3.752 (1) Å between nearly parallel molecules, with a dihedral angle of 5.30 (6)°. nih.gov These non-covalent interactions are fundamental in dictating the supramolecular assembly of the molecules in the crystal lattice.

Below are the detailed crystallographic data and selected structural parameters for 3-Bromo-2-hydroxybenzaldehyde.

Table 1: Crystal Data and Structure Refinement for 3-Bromo-2-hydroxybenzaldehyde

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₅BrO₂ |

| Formula Weight | 201.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0282 (3) |

| b (Å) | 14.9715 (7) |

| c (Å) | 6.8472 (3) |

| β (°) | 108.907 (1) |

| Volume (ų) | 681.61 (5) |

| Z | 4 |

| Temperature (K) | 125 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.959 |

| Absorption Coefficient (mm⁻¹) | 5.96 |

| F(000) | 392 |

| Crystal Size (mm³) | 0.22 × 0.08 × 0.03 |

| θ range for data collection (°) | 3.6 to 30.5 |

| Reflections collected | 10788 |

| Independent reflections | 2074 |

| R(int) | 0.033 |

| Final R indices [I > 2σ(I)] | R₁ = 0.024, wR₂ = 0.057 |

Table 2: Selected Bond Lengths and Angles for 3-Bromo-2-hydroxybenzaldehyde

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Br1—C3 | 1.894 (1) |

| O1—C1 | 1.222 (2) |

| O2—C2 | 1.348 (2) |

| C1—C7 | 1.463 (2) |

| C2—C3 | 1.401 (2) |

| C1—C7—C2 | 120.3 (1) |

| O2—C2—C3 | 121.2 (1) |

| C7—C2—C3 | 119.5 (1) |

The data presented in these tables offer a quantitative description of the molecular geometry and crystal packing of 3-Bromo-2-hydroxybenzaldehyde. The bond lengths and angles are within expected ranges for this type of compound. The precise determination of these parameters through SCXRD is invaluable for computational modeling and for understanding the electronic effects of the bromo and hydroxy substituents on the benzaldehyde ring. While the dimethoxymethyl group in the target compound would introduce additional conformational flexibility, the foundational structural insights gained from its hydroxy derivative are of significant predictive value.

Computational Chemistry and Theoretical Studies on 3 Bromo 2 Dimethoxymethyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure. DFT calculations could provide significant insights into the molecular geometry and electronic properties of 3-Bromo-2-(dimethoxymethyl)benzaldehyde.

A typical DFT study would begin with a geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For instance, in a study on the related compounds 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde, DFT calculations were performed at the CAM-B3LYP/6-311++G(d,p) level of theory to obtain optimized geometries. nih.gov Similar calculations for this compound would yield a detailed three-dimensional structure.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful for identifying regions of a molecule that are electron-rich or electron-poor, which in turn can predict sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative and not based on published data for the specific compound.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C=O | 1.22 Å | |

| C-O(methoxy) | 1.43 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C=O | 123.8° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. While specific predictions for this compound are not available, the methodology has been successfully applied to a wide range of organic molecules.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. For example, a study on 5-Bromo-2-Hydroxybenzaldehyde used DFT calculations to analyze its vibrational spectrum. researchgate.net A similar analysis for this compound would provide a theoretical vibrational spectrum that could be compared with experimental data.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes only.)

| Spectrum | Peak/Signal | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Aldehyde H | ~10.2 ppm | -CHO |

| Aromatic H's | 7.2 - 7.8 ppm | Ar-H | |

| Methoxymethyl H | ~5.5 ppm | -CH(OCH₃)₂ | |

| Methoxy (B1213986) H's | ~3.4 ppm | -OCH₃ | |

| ¹³C NMR | Carbonyl C | ~190 ppm | C=O |

| Aromatic C's | 120 - 140 ppm | Ar-C | |

| IR | C=O stretch | ~1700 cm⁻¹ | Aldehyde carbonyl |

Reaction Pathway Modeling and Energy Profile Analysis

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and energetics. For a molecule like this compound, this could involve modeling its synthesis or its participation in subsequent reactions.

Conformation Analysis and Stereoelectronic Effects

The presence of the dimethoxymethyl group ortho to the aldehyde group in this compound suggests the possibility of different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

Applications of 3 Bromo 2 Dimethoxymethyl Benzaldehyde in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of the bromine atom ortho to the protected aldehyde group makes 3-Bromo-2-(dimethoxymethyl)benzaldehyde an ideal precursor for the synthesis of various fused heterocyclic systems. Following the deprotection of the acetal (B89532) to reveal the benzaldehyde (B42025), the molecule can undergo a range of cyclization reactions.

One of the most prominent applications for 2-bromobenzaldehyde (B122850) derivatives is in the synthesis of nitrogen-containing heterocycles like isoquinolines. Methodologies such as the Pomeranz-Fritsch reaction, or modifications thereof, utilize precursors derived from 2-bromobenzaldehydes. semanticscholar.org For instance, condensation of a 2-bromo-3-alkoxybenzaldehyde with an aminoacetaldehyde dimethyl acetal, followed by reduction and cyclization, is a known route to substituted isoquinolines. semanticscholar.org This approach allows for the construction of the isoquinoline (B145761) core, which is prevalent in many natural products and pharmacologically active compounds. organic-chemistry.orgjptcp.com Similarly, palladium-catalyzed coupling and annulation strategies can be employed to construct the heterocyclic ring system.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | General Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Isoquinolines | Condensation, reduction, and acid-catalyzed cyclization | Pomeranz-Fritsch type |

| Phenanthridines | Suzuki coupling followed by intramolecular cyclization | Pd-catalyzed coupling / Cyclization |

| Dibenzofurans | Intramolecular C-O bond formation | Ullmann condensation |

| Dibenzothiophenes | Intramolecular C-S bond formation | Palladium or Copper catalysis |

Intermediate in the Construction of Polyaromatic Systems and Fused Rings

The aryl bromide functionality is a key handle for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions. This makes this compound a valuable intermediate for building polyaromatic systems and fused rings. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of new aryl, vinyl, or alkynyl groups at the bromine-bearing carbon.

For example, a Suzuki coupling with an appropriately substituted arylboronic acid can generate a biaryl intermediate. Subsequent deprotection of the acetal and intramolecular cyclization (e.g., a Friedel-Crafts type reaction) can lead to the formation of a fused polycyclic system, such as a phenanthridine (B189435) or other related scaffolds. beilstein-journals.org This stepwise approach provides controlled access to complex aromatic cores that are difficult to synthesize through other means. The ability to perform the cross-coupling reaction first, while the aldehyde is protected, is a significant synthetic advantage.

Building Block for Natural Product Total Synthesis

In the context of total synthesis, complex natural products are often constructed by assembling smaller, functionalized fragments. This compound represents a highly functionalized A-ring fragment suitable for incorporation into larger molecules. Its substitution pattern is relevant to various classes of natural products, including certain alkaloids and polyketides.

While specific total syntheses employing this exact molecule are not extensively documented, the strategic utility of ortho-bromo-alkoxy-benzaldehyde derivatives is well-established. semanticscholar.orgresearchgate.net Synthetic chemists can utilize this compound to introduce a benzene (B151609) ring with handles for further elaboration. The bromine atom allows for connection to other parts of the target molecule via cross-coupling, while the latent aldehyde can be used for chain extension or for forming another ring. This makes it a powerful tool in a convergent synthetic approach, where different complex fragments of a target molecule are synthesized separately before being joined together. nih.govkfupm.edu.sa

Role in Material Science Precursor Development

The structure of this compound also lends itself to applications in material science. The aromatic core and reactive functional groups are suitable for designing and synthesizing monomers for advanced polymers or specialty organic materials.

For instance, after conversion of the bromo group into other functionalities (e.g., boronic esters via Miyaura borylation), the resulting molecule could serve as a monomer for Suzuki polymerization. This would lead to the formation of conjugated polymers containing substituted phenyl units, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aldehyde, after deprotection, could be used to modify polymer properties or to create cross-linked materials.

Table 2: Potential Material Science Applications

| Material Type | Role of the Compound | Potential Property |

|---|---|---|

| Conjugated Polymers | Monomer precursor (after functionalization) | Electroluminescence, Conductivity |

| Specialty Resins | Cross-linking agent (after deprotection) | Thermal stability, Hardness |

| Functional Dyes | Core scaffold for chromophores | Fluorescence, Light absorption |

Reagent in Advanced Organic Synthesis Strategies

The dense arrangement of functional groups in this compound makes it a candidate for use in advanced synthetic strategies that aim to build molecular complexity rapidly. These include cascade reactions (or tandem reactions) and multicomponent reactions (MCRs). nih.govbeilstein-journals.org

A hypothetical cascade sequence could be initiated by a cross-coupling reaction at the bromide position. The newly introduced substituent could then react with the aldehyde (after in-situ deprotection) to trigger a subsequent cyclization, all in a single pot. Such processes are highly efficient as they reduce the number of separate purification steps, saving time and resources.

Similarly, in a multicomponent reaction, the deprotected aldehyde could react with two or more other reagents simultaneously to form a complex product. For example, a Biginelli or Hantzsch-type reaction could potentially incorporate the benzaldehyde derivative into a new heterocyclic ring system in a single, convergent step. The utility of aldehydes in MCRs is a cornerstone of modern synthetic chemistry for generating libraries of complex molecules. nih.gov

Development of Novel Derivatives and Analogues from 3 Bromo 2 Dimethoxymethyl Benzaldehyde

Design and Synthesis of Substituted Benzaldehyde (B42025) Derivatives with Modified Reactivity

The strategic positioning of the bromo and dimethoxymethyl groups in 3-Bromo-2-(dimethoxymethyl)benzaldehyde allows for a range of chemical manipulations to synthesize derivatives with altered reactivity. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions:

A primary strategy for modifying the reactivity of the parent compound involves the substitution of the bromine atom via well-established cross-coupling methodologies. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is extensively used to form biaryl structures by coupling the aryl bromide with an organoboron reagent. nih.govbeilstein-journals.orgsandiego.edu The choice of palladium catalyst and ligands is crucial, especially given the potential for steric hindrance from the adjacent dimethoxymethyl group. Research has shown that employing bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity and yield in the coupling of ortho-substituted aryl bromides. beilstein-journals.org

Heck Reaction: The Heck reaction allows for the formation of substituted alkenes by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The stereoselectivity of the Heck reaction is a key consideration, often favoring the formation of the trans-isomer.

Sonogashira Coupling: This method is employed to introduce alkyne moieties, forming arylalkynes through the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgjk-sci.comsci-hub.se The resulting products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines from the parent aryl bromide. wikipedia.org The choice of ligand and base is critical to achieving high yields and accommodating a broad scope of amine coupling partners.

The dimethoxymethyl group typically serves as a protecting group for the aldehyde functionality, which can be readily deprotected under acidic conditions after the desired modifications at the 3-position have been achieved. This two-step approach—modification followed by deprotection—is a cornerstone of synthetic strategies utilizing this building block.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 3-Substituted-2-(dimethoxymethyl)benzaldehyde Derivatives

| Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene (B28343)/H₂O) | 3-Aryl-2-(dimethoxymethyl)benzaldehyde |

| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF) | 3-(Alkenyl)-2-(dimethoxymethyl)benzaldehyde |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base (e.g., Et₃N), solvent (e.g., THF) | 3-(Alkynyl)-2-(dimethoxymethyl)benzaldehyde |

| Buchwald-Hartwig | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Dioxane) | 3-(Amino)-2-(dimethoxymethyl)benzaldehyde |

Functionalization Strategies for Enhanced Synthetic Utility

Beyond simple substitution of the bromine atom, more advanced functionalization strategies are employed to enhance the synthetic utility of this compound. These strategies often involve leveraging the electronic properties of the existing substituents to direct further transformations.

Directed Ortho-Metalation (DoM):

The dimethoxymethyl group, being a methoxy (B1213986) derivative, can act as a directed metalation group (DMG). uwindsor.cawikipedia.orgorganic-chemistry.org Although the bromine atom is already present at one ortho position, the potential for lithiation at the other ortho position (the 6-position) exists. This would involve the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to deprotonate the aromatic ring specifically at the position adjacent to the DMG. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a third substituent onto the benzene (B151609) ring. This strategy dramatically increases the molecular complexity that can be achieved from the starting material.

Halogen-Metal Exchange:

The bromine atom itself can be exploited through halogen-metal exchange, typically using an organolithium reagent at low temperatures. This reaction generates a potent nucleophilic aryllithium intermediate with the lithium at the 3-position. This intermediate can then react with a wide range of electrophiles to introduce functional groups such as carboxyl, hydroxyl, or silyl (B83357) groups, further expanding the diversity of accessible derivatives.

Sequential and Tandem Reactions:

Table 2: Advanced Functionalization Strategies

| Strategy | Description | Potential Products |

| Directed Ortho-Metalation | Lithiation directed by the dimethoxymethyl group to the 6-position, followed by quenching with an electrophile. | 3-Bromo-6-substituted-2-(dimethoxymethyl)benzaldehyde derivatives |

| Halogen-Metal Exchange | Conversion of the C-Br bond to a C-Li bond, followed by reaction with an electrophile. | 3-Substituted-2-(dimethoxymethyl)benzaldehyde derivatives with diverse functional groups. |

| Tandem Reactions | Multi-step reactions performed in a single pot, such as cross-coupling followed by deprotection and condensation. | Complex heterocyclic and polycyclic aromatic compounds. |

Structure-Reactivity Relationship (SRR) Studies for Optimized Transformations

Understanding the relationship between the structure of a molecule and its chemical reactivity is crucial for optimizing synthetic transformations. For derivatives of this compound, several structural features significantly influence their reactivity.

Steric Effects:

The ortho-relationship of the bromo and dimethoxymethyl groups introduces significant steric hindrance around the reaction centers. acs.orgresearchgate.net In palladium-catalyzed cross-coupling reactions, the bulky dimethoxymethyl group can impede the approach of the catalyst to the C-Br bond, potentially slowing down the rate of oxidative addition, which is often the rate-determining step. acs.org This steric congestion necessitates the use of specialized ligands on the palladium catalyst that are themselves bulky, which can paradoxically accelerate the reaction by promoting the formation of the active monoligated palladium species.

Electronic Effects:

The electronic nature of the substituents also plays a critical role. The dimethoxymethyl group is an ortho, para-directing group with a moderate electron-donating effect through resonance. The bromine atom, while deactivating through its inductive effect, also directs ortho and para. The interplay of these electronic effects influences the electron density of the aromatic ring and, consequently, its reactivity in various reactions. For instance, in directed ortho-metalation, the electron-donating nature of the methoxy groups in the acetal (B89532) enhances the acidity of the adjacent aromatic protons, facilitating deprotonation. uwindsor.ca

Influence of the Formyl Group Precursor:

The dimethoxymethyl acetal is generally stable under the basic conditions of many cross-coupling reactions. However, its stability can be influenced by the nature of the substituent introduced at the 3-position. Highly electron-withdrawing groups at the 3-position can increase the susceptibility of the acetal to hydrolysis. Conversely, the protected aldehyde allows for reactions that would be incompatible with a free aldehyde group, such as those involving strong nucleophiles or bases. The reactivity of the deprotected 2-formylphenylboronic acid derivatives, for example, has been studied, revealing the influence of substituents on their acidity and propensity to form cyclic benzoxaborole structures. researchgate.netmdpi.comresearchgate.net

Systematic studies involving the synthesis of a library of 3-substituted-2-(dimethoxymethyl)benzaldehyde derivatives and the subsequent evaluation of their reactivity in a standardized set of reactions would provide valuable quantitative data for establishing robust structure-reactivity relationships. Such studies are essential for the rational design of more efficient and selective synthetic routes to complex target molecules.

Future Research and Emerging Trends in the Chemistry of this compound

The compound this compound, a functionalized aromatic aldehyde, represents a versatile synthetic intermediate with significant potential for the construction of complex molecular architectures. While its direct applications are not extensively documented in publicly available literature, its structure suggests numerous avenues for future research, particularly in the development of sustainable and efficient synthetic methodologies. This article explores the prospective research directions and emerging trends centered on this valuable building block.

Future Research Directions and Emerging Trends

The exploration of 3-Bromo-2-(dimethoxymethyl)benzaldehyde is poised to benefit from cutting-edge advancements in synthetic organic chemistry. The focus is increasingly shifting towards methodologies that are not only efficient and high-yielding but also environmentally benign and amenable to scalable production.

The principles of green chemistry are becoming integral to the synthesis of fine chemicals. Future research will likely focus on developing more sustainable methods for the production of this compound and related compounds, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Key areas of investigation include:

Catalytic C-H Activation/Halogenation: Direct and selective C-H bromination of 2-(dimethoxymethyl)benzaldehyde (B6163298) would be a highly atom-economical approach. Research into catalysts that can achieve high regioselectivity for the position meta to the aldehyde group will be crucial.

Biocatalysis: The use of enzymes for selective halogenation or oxidation reactions could offer a green alternative to conventional chemical methods. While challenging, the development of engineered enzymes for such transformations is a growing field. scielo.org.mx

Renewable Feedstocks: Investigating synthetic routes that originate from renewable resources rather than petroleum-based starting materials is a long-term goal for sustainable chemistry. nih.gov

Solvent Minimization and Alternative Solvents: Exploring reactions in greener solvents like water, ionic liquids, or even under solvent-free conditions can significantly reduce the environmental impact of the synthesis. acs.org

A comparative table of potential sustainable synthesis strategies is presented below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct C-H Bromination | High atom economy, reduced waste | Achieving high regioselectivity, catalyst cost and stability |

| Biocatalytic Halogenation | Mild reaction conditions, high selectivity | Enzyme development and stability, substrate scope |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint | Complex multi-step syntheses, cost-competitiveness |

| Green Solvents/Solvent-Free | Reduced environmental impact, easier purification | Solubility issues, reaction rate and selectivity |

The presence of three distinct functional handles—the bromine atom, the aldehyde (protected as a dimethyl acetal), and the aromatic ring—makes this compound an excellent substrate for exploring chemo- and regioselective transformations. Future research will aim to selectively manipulate these functional groups to synthesize novel and complex molecular scaffolds.

Chemoselective Cross-Coupling Reactions: The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. mdpi.comnih.govrhhz.net A key challenge and area of research will be to perform these reactions without affecting the acetal (B89532) or the latent aldehyde functionality. The development of catalysts with high chemoselectivity will be paramount.

Regioselective C-H Functionalization: Further functionalization of the aromatic ring through regioselective C-H activation presents an opportunity to introduce additional substituents and build molecular complexity. acs.org Transient directing groups could be employed to guide the functionalization to specific positions on the aromatic ring.

Selective Deprotection and Derivatization: The dimethyl acetal serves as a protecting group for the aldehyde. Research into mild and selective deprotection methods that are compatible with other functional groups introduced onto the molecule will be important. The liberated aldehyde can then be used in a variety of subsequent transformations, such as Wittig reactions, reductive aminations, and aldol (B89426) condensations. nih.gov

The table below summarizes potential selective transformations.

| Transformation Type | Target Functional Group | Potential Reactions |

| Cross-Coupling | Bromine | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| C-H Functionalization | Aromatic Ring | Arylation, Alkylation, Amination |

| Deprotection/Derivatization | Dimethyl Acetal/Aldehyde | Hydrolysis followed by Wittig, Reductive Amination |

To transition from laboratory-scale synthesis to industrial production, the integration of synthetic routes into continuous flow and automated platforms is essential. rsc.org These technologies offer numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for higher throughput. nih.govacs.org

Flow Chemistry for Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable production method. researchgate.net Each step of the synthesis, from the initial bromination to the final purification, could potentially be performed in a continuous manner.

Automated Synthesis for Library Generation: Automated synthesis platforms can be utilized to rapidly generate libraries of derivatives from this compound. sigmaaldrich.commetoree.com By systematically varying the coupling partners in cross-coupling reactions or the reactants in subsequent derivatizations of the aldehyde, a diverse range of compounds can be synthesized for applications in drug discovery and materials science. kit.edu These platforms can accelerate the discovery of new molecules with desired properties. researchgate.net

The development of novel and more efficient catalytic systems is a continuous driving force in modern organic synthesis. For transformations involving this compound, research into new catalysts could lead to milder reaction conditions, higher yields, and improved selectivity.

Advanced Palladium Catalysts: While palladium is a workhorse for cross-coupling reactions, the development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands continues to push the boundaries of catalytic efficiency, allowing for reactions to be performed at lower catalyst loadings and with a broader range of substrates. acs.org

Catalysis with Earth-Abundant Metals: In line with the principles of green chemistry, there is a growing interest in replacing precious metal catalysts like palladium with more earth-abundant and less toxic metals such as iron, copper, and nickel. rhhz.net Research into the application of these metals for cross-coupling and other transformations of this compound could lead to more sustainable and cost-effective synthetic routes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. researchgate.net Exploring the application of photoredox catalysis for the functionalization of this compound could open up new reaction pathways and provide access to novel molecular structures under exceptionally mild conditions.

The following table highlights emerging catalytic systems and their potential impact.

| Catalytic System | Potential Application | Key Advantages |

| Advanced Pd-Ligand Systems | Cross-coupling reactions | Higher efficiency, broader substrate scope, lower catalyst loading |

| Earth-Abundant Metal Catalysts | Cross-coupling, C-H activation | Lower cost, reduced toxicity, increased sustainability |

| Photoredox Catalysis | Diverse functionalizations | Mild reaction conditions, unique reactivity pathways |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-(dimethoxymethyl)benzaldehyde?

- Answer : The compound can be synthesized via electrophilic formylation of bromophenol derivatives. For example, analogous methods involve reacting bromophenols with paraformaldehyde under basic conditions (e.g., MgCl₂ and triethylamine in dry tetrahydrofuran) to introduce the aldehyde group . Optimization of reagent equivalents (e.g., paraformaldehyde) and reaction time is critical to avoid overalkylation. Solvent choice (e.g., DMF or THF) and inert atmosphere are recommended to minimize side reactions .

Q. How can the purity and structural integrity of this compound be verified?

- Answer :

- NMR Spectroscopy : and NMR confirm the presence of the aldehyde proton (~10 ppm) and methoxymethyl groups (~3.3–3.5 ppm for OCH₃) .

- X-ray Crystallography : Resolves planar molecular geometry and intramolecular hydrogen bonding (e.g., O–H···O interactions in analogs like 3-bromo-2-hydroxybenzaldehyde) .

- HPLC : Assess purity (>95%) and detect byproducts from incomplete substitution or oxidation .

Q. What safety precautions are necessary when handling this compound?

- Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of contact, flush eyes with water for 15 minutes and wash skin with soap . Toxicity data are limited, so treat as hazardous until further studies confirm safety .

Advanced Research Questions

Q. How does the dimethoxymethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The methoxy groups act as electron-donating substituents, activating the benzene ring toward electrophilic attacks but deactivating it toward nucleophilic substitution. This electronic environment directs reactivity to the bromine atom, enabling substitutions (e.g., with amines or thiols) under mild conditions. Compare with 3-bromo-2-methoxy-5-methylbenzaldehyde, where steric and electronic effects alter reaction pathways .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Answer :

- Reagent Stoichiometry : Increase paraformaldehyde equivalents to drive formylation .

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C in THF) to liberate monomeric formaldehyde .

- Work-Up Protocols : Use recrystallization (e.g., ethanol/water mixtures) to isolate the product from unreacted starting materials .

Q. How can contradictions in reported synthetic yields for brominated benzaldehyde derivatives be resolved?

- Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. Et₃N). Systematic studies using Design of Experiments (DoE) can identify critical parameters. For example, reports higher yields with K₂CO₃ in DMF at elevated temperatures, while emphasizes anhydrous THF and MgCl₂ .

Q. What are the applications of this compound in medicinal chemistry?

- Answer : The compound serves as a precursor for Schiff base ligands in metal coordination complexes (e.g., Ti, Zn) with potential anticancer activity . Its aldehyde group enables condensation with amines to form pharmacophores, such as antiviral agents or anti-inflammatory scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products